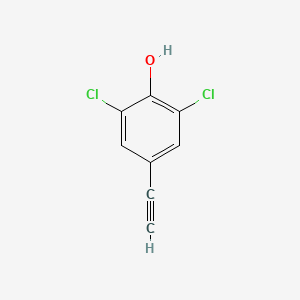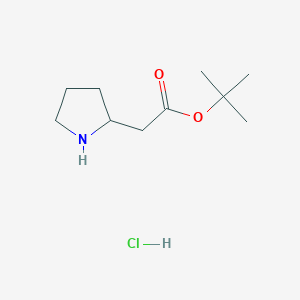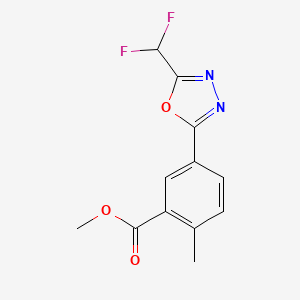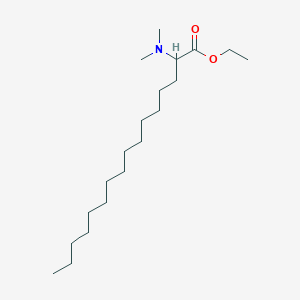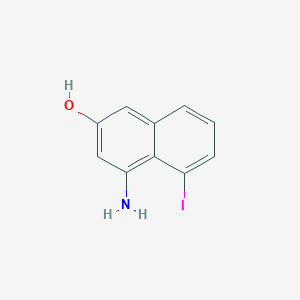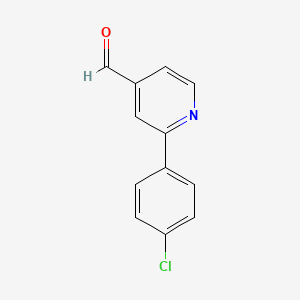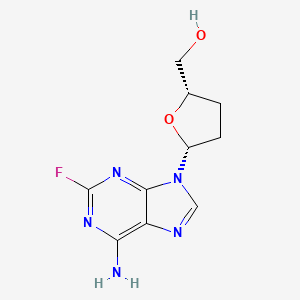
2-Fluoro-2',3'-dideoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2’,3’-dideoxyadenosine is a synthetic nucleoside analogue that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to naturally occurring nucleosides but features a fluorine atom at the 2’ position and lacks hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique properties that make it a valuable candidate for antiviral and anticancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’,3’-dideoxyadenosine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable adenine derivative, followed by deoxygenation at the 2’ and 3’ positions. The reaction conditions often require the use of strong fluorinating agents and reducing agents to achieve the desired modifications .
Industrial Production Methods
Industrial production of 2-Fluoro-2’,3’-dideoxyadenosine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Fluoro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the fluorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted nucleosides .
科学的研究の応用
2-Fluoro-2’,3’-dideoxyadenosine has a broad range of scientific research applications:
Chemistry: It serves as a valuable tool for studying nucleoside analogues and their reactivity.
Biology: This compound is used to investigate cellular processes involving nucleosides and nucleotides.
Industry: Its unique properties make it useful in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 2-Fluoro-2’,3’-dideoxyadenosine involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral reverse transcriptase and cellular DNA polymerases, inhibiting their activity and preventing the replication of viral and cancerous cells. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it more effective than its non-fluorinated counterparts .
類似化合物との比較
2-Fluoro-2’,3’-dideoxyadenosine is often compared to other nucleoside analogues, such as:
2’,3’-Dideoxyadenosine: Lacks the fluorine atom and is less stable.
2’,3’-Dideoxyinosine: Similar structure but different metabolic pathway.
2’-Fluoro-2’,3’-dideoxyarabinosyladenine: Another fluorinated analogue with distinct metabolic properties.
The unique fluorine atom in 2-Fluoro-2’,3’-dideoxyadenosine enhances its stability and efficacy, making it a valuable compound for further research and development .
特性
CAS番号 |
114849-59-1 |
|---|---|
分子式 |
C10H12FN5O2 |
分子量 |
253.23 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChIキー |
OGSWGOOQBBYAIG-NTSWFWBYSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)F)N |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
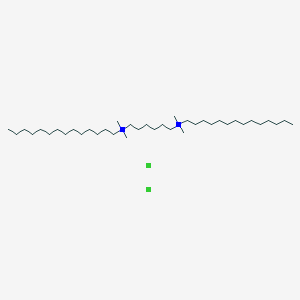
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)


